![molecular formula C19H23BN2O5 B2421124 (3Z)-1-acetyl-3-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}piperazine-2,5-dione CAS No. 2490665-92-2](/img/structure/B2421124.png)

(3Z)-1-acetyl-3-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}piperazine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

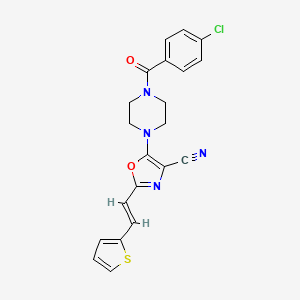

The compound contains a piperazine-2,5-dione group, which is a six-membered ring with two nitrogen atoms and two carbonyl groups. It also contains a phenyl group (a six-membered aromatic ring) and a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boron-containing group often used in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central piperazine ring. The presence of the phenyl and tetramethyl-1,3,2-dioxaborolan-2-yl groups could potentially introduce steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolan-2-yl group is often used in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds . The carbonyl groups in the piperazine ring could potentially undergo reactions such as nucleophilic addition or condensation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl groups and the aromatic phenyl group could affect properties such as solubility, melting point, and reactivity .Scientific Research Applications

- Drug Carriers : Boronic ester bonds are employed in constructing stimulus-responsive drug carriers. These carriers can load anticancer drugs, insulin, and genes, releasing them based on environmental cues such as pH, glucose levels, and ATP .

- Borate-Linked Drug Carriers : The controlled release of drugs using borate linkages is an active area of research. These carriers respond to microenvironmental changes, making them suitable for targeted drug delivery .

- Functional Materials : The borate moiety can be incorporated into functional materials, such as polymers, micelles, and mesoporous silica. These materials have applications in drug delivery, diagnostics, and sensing .

- Density Functional Theory (DFT) : Researchers use DFT to study the molecular electrostatic potential and frontier molecular orbitals of the title compound. This approach provides insights into its physical and chemical properties .

- HOMO-LUMO Gap : Calculating the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies helps estimate the compound’s chemical stability .

Organic Synthesis and Drug Development

Materials Science and Nanotechnology

Computational Chemistry and Molecular Modeling

Safety and Hazards

properties

IUPAC Name |

(3Z)-1-acetyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BN2O5/c1-12(23)22-11-16(24)21-15(17(22)25)10-13-6-8-14(9-7-13)20-26-18(2,3)19(4,5)27-20/h6-10H,11H2,1-5H3,(H,21,24)/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMVVHGMRHCOCY-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C3C(=O)N(CC(=O)N3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C\3/C(=O)N(CC(=O)N3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2421041.png)

![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol](/img/structure/B2421042.png)

![[4-(Cyclopropylmethyl)oxan-4-yl]methanamine](/img/structure/B2421043.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421050.png)

![2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2421052.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2421055.png)

![N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl chloride](/img/structure/B2421057.png)

![2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B2421061.png)

![(Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2421063.png)